4-溴苯基-2-(4~{H}-1,2,4-三唑-3-基)苯胺
描述
“4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process involves the use of phenacyl chloride derivatives and aluminum trichloride (AlCl 3) as a strong Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of “4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline” is confirmed by various spectroscopic techniques . The structure of these derivatives is designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors .Chemical Reactions Analysis
The chemical reactions involving “4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline” are complex and involve various steps. The conversion of the compound is monitored by TLC, and the obtained product precipitates in water .科学研究应用
药物发现
1,2,4-三唑类化合物,包括“4-溴苯基-2-(4~{H}-1,2,4-三唑-3-基)苯胺”,在药物发现领域有着广泛的应用 . 市场上已有许多具有1,2,3-三唑核心结构的著名药物,例如抗惊厥药鲁非酰胺、广谱头孢菌素类抗生素头孢曲松、抗癌药物羧酰胺三唑和ββ-内酰胺类抗生素舒巴坦 .
有机合成
1,2,4-三唑类化合物因其化学稳定性高、具有芳香性、偶极矩强和氢键能力强而被用于有机合成 . 即使在高温下,它们通常对酸性或碱性水解以及氧化和还原条件也呈惰性 .
高分子化学
1,2,4-三唑类化合物在高分子化学中也有应用 . 1,2,4-三唑类化合物具有强偶极矩和氢键能力,使其可用于制备具有特定性能的聚合物 .
超分子化学
在超分子化学中,1,2,4-三唑类化合物因其能够与不同的目标形成氢键而被使用 . 这使得化合物在药代动力学、药理学和毒理学方面得到改善 .
抗癌药物
包括“4-溴苯基-2-(4~{H}-1,2,4-三唑-3-基)苯胺”在内的1,2,4-三唑类衍生物已显示出作为抗癌药物的良好效果 . 例如,化合物7d、7e、10a和10d对HeLa细胞系的细胞毒性活性低于12 μM,显示出良好的前景 .
治疗领域
安全和危害
未来方向
作用机制
Target of Action
The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are likely to be enzymes involved in cancer cell proliferation. The compound has been associated with anticancer activity, suggesting that it may interact with targets that play a role in cell growth and division . .
Mode of Action
The mode of action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline involves its interaction with its targets, leading to changes in cellular processes. The compound is thought to form hydrogen bonds with different targets, which could lead to alterations in the function of these targets . This interaction can result in the inhibition of target enzymes, disrupting the biochemical processes necessary for cancer cell proliferation .
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth and division . Disruption of these pathways can lead to the death of cancer cells or the inhibition of their proliferation.
Pharmacokinetics
The compound’s ability to form hydrogen bonds could potentially improve its pharmacokinetic properties, enhancing its absorption and distribution within the body .
Result of Action
The result of the action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is the inhibition of cancer cell proliferation. The compound has demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that the compound can induce cell death or inhibit cell growth, leading to a reduction in the size of cancerous tumors.
属性
IUPAC Name |
4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUWXKYIUUICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882517-93-3 | |
Record name | 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。